1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene
Description
Chemical Identity and Classification
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene is a multifunctional halogenated aromatic compound that belongs to the broader class of organofluorine compounds. The compound possesses the molecular formula C9H7BrF4O and exhibits a molecular weight of 287.05 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxymethyl)benzene. This designation reflects the precise positioning of functional groups around the benzene ring core, with bromine occupying the 4-position, fluorine at the 1-position, and the trifluoroethoxymethyl substituent at the 2-position.
The compound has been assigned the Chemical Abstracts Service registry number 1704067-06-0, establishing its unique identity within chemical databases. The structural complexity of this molecule is evidenced by its simplified molecular-input line-entry system representation: C1=CC(=C(C=C1Br)COCC(F)(F)F)F. This notation captures the intricate connectivity between the aromatic ring, the methylene bridge, and the trifluoroethoxy unit. The compound's classification extends beyond simple halogenated aromatics, as it incorporates ether functionality through the trifluoroethoxy group, creating a hybrid molecular architecture that combines multiple chemical functionalities.
The three-dimensional structure of this compound demonstrates the spatial arrangement of its constituent functional groups, with the trifluoroethoxy chain extending from the benzene ring through a methylene linker. This architectural feature creates opportunities for diverse intermolecular interactions and contributes to the compound's unique physical and chemical properties. The presence of four fluorine atoms within the molecular framework significantly influences the electronic characteristics of the compound, as fluorine's exceptional electronegativity of 3.98 creates substantial dipole moments throughout the structure.
Historical Context in Fluorinated Aromatics Research
The development of compounds like this compound represents the culmination of nearly two centuries of advancement in organofluorine chemistry, beginning with the pioneering work of early chemists who first explored fluorinated organic molecules. The historical foundation for such complex fluorinated aromatics can be traced to 1835, when Dumas and Péligot first synthesized fluoromethane by distilling dimethyl sulfate with potassium fluoride, establishing the earliest precedent for carbon-fluorine bond formation. This initial breakthrough was followed by Alexander Borodin's development of halogen exchange methodology in 1862, when he successfully converted benzoyl chloride to benzoyl fluoride using potassium bifluoride.
The methodological frameworks essential for synthesizing compounds containing trifluoroethoxy groups emerged from Frédéric Swarts' groundbreaking research in the 1890s, when he introduced antimony fluoride as a fluorinating agent in 1898. Swarts' work specifically demonstrated that benzotrichloride could react with antimony trifluoride to produce trifluoromethylated aromatic compounds, establishing the fundamental halogen exchange principles that would later enable the creation of complex trifluoroethoxy-containing molecules. The Swarts fluorination process became a cornerstone methodology for introducing fluorine atoms into organic molecules, replacing chlorine atoms with fluorine through treatment with antimony trifluoride in the presence of chlorine or antimony pentachloride.
A critical advancement in aromatic fluorination came in 1927 with Günther Schiemann and Günther Balz's development of the Schiemann reaction, which provided a reliable method for converting aromatic primary amines to aryl fluorides via diazonium tetrafluoroborate intermediates. This methodology established the foundation for introducing fluorine atoms directly onto aromatic rings, a capability essential for creating compounds like this compound. The Schiemann reaction represented a paradigm shift in fluorinated aromatic synthesis, offering predictable regioselectivity and functional group tolerance that enabled the construction of complex multifunctional fluorinated aromatics.
The development of trifluoroethoxy-containing compounds specifically emerged from advances in perfluoroalkyl chemistry during the mid-20th century, particularly following the discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont in 1938. This accidental discovery catalyzed intensive research into fluorinated building blocks and reagents, including trifluoroethanol derivatives that would serve as precursors for trifluoroethoxy group installation. The subsequent development of fluorous chemistry technologies has led to sophisticated reagents for introducing trifluoroethoxy functionality into organic molecules, enabling the synthesis of compounds with enhanced metabolic stability and unique physical properties.
Significance in Organofluorine Chemistry
This compound exemplifies the profound impact that strategic fluorine incorporation has achieved in modern organic chemistry, representing a sophisticated example of how multiple fluorinated functionalities can be combined within a single molecular framework. The compound's significance extends beyond its structural complexity to encompass its potential role as a synthetic intermediate in the development of biologically active molecules and advanced materials. The presence of both aromatic fluorine substitution and trifluoroethoxy ether functionality creates a molecular architecture that leverages the unique properties of carbon-fluorine bonds, including exceptional bond strength, high electronegativity, and metabolic stability.
The carbon-fluorine bonds present in this compound exhibit bond energies of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to remarkable thermal and chemical stability, making fluorinated compounds like this compound valuable as synthetic intermediates that can withstand harsh reaction conditions. The compound's multiple fluorine atoms also contribute to unique physical properties, as fluorine's low polarizability of 0.56 × 10^-24 cubic centimeters results in weak dispersion forces between molecules, often leading to distinctive solubility characteristics and phase behavior.
The trifluoroethoxy substituent in this compound represents a particularly important structural motif in contemporary organofluorine chemistry, as trifluoroethyl ethers have emerged as valuable building blocks for pharmaceuticals and agrochemicals. The synthesis of such trifluoroethyl ethers has been advanced through the development of specialized reagents like 2,4,6-tris-(2,2,2-trifluoro-ethoxy)- triazene, which enables efficient one-pot synthesis of fluorinated alkyl and aryl ethers under metal-free conditions. This methodological advancement has made compounds containing trifluoroethoxy groups more accessible to synthetic chemists, expanding their potential applications in drug discovery and materials science.
The bromine substituent in this compound provides additional synthetic versatility, as aryl bromides serve as excellent substrates for various cross-coupling reactions. The combination of bromine and fluorine substituents creates opportunities for selective functionalization, where the bromine can be readily displaced through palladium-catalyzed reactions while the fluorine remains intact due to its exceptional bond strength. This selectivity enables sequential synthetic transformations that can build molecular complexity while preserving the fluorinated functionalities that impart desirable properties to the final products.
Related Trifluoroethoxylated Compounds
The structural class encompassing this compound includes numerous related compounds that feature trifluoroethoxy functionality attached to aromatic systems through various linker groups and substitution patterns. A closely related compound, 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene, shares the same halogen substitution pattern but lacks the methylene bridge between the aromatic ring and the trifluoroethoxy group. This structural variant, with the molecular formula C8H5BrF4O and molecular weight of 273.02 grams per mole, demonstrates how subtle structural modifications can significantly alter molecular properties while maintaining the core trifluoroethoxy functionality.
Positional isomers of the target compound provide insight into the importance of substitution patterns in determining molecular properties and reactivity. The compound 2-bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene represents a regioisomer where the bromine and trifluoroethoxymethyl groups have exchanged positions relative to the fluorine substituent. This isomer, bearing the Chemical Abstracts Service number 1248443-45-9, exhibits the same molecular formula C9H7BrF4O but demonstrates different electronic properties and steric effects due to the altered substitution pattern. Such positional variations are crucial in medicinal chemistry applications, where small structural changes can dramatically affect biological activity and pharmacokinetic properties.
The broader family of trifluoroethoxylated aromatics extends to include compounds with different halogen combinations and substitution patterns, each offering unique synthetic opportunities and property profiles. Compounds containing trifluoromethyl groups attached directly to aromatic rings, such as those synthesized through traditional Swarts fluorination processes, provide related examples of highly fluorinated aromatics with distinct characteristics. Trifluorotoluene derivatives, for instance, have found applications as specialty solvents and synthetic intermediates, demonstrating the versatility of fluorinated aromatic compounds in various chemical applications.
Advanced synthetic methodologies have enabled the preparation of increasingly complex trifluoroethoxylated compounds, including those containing multiple trifluoroethoxy substituents or combinations of trifluoroethoxy groups with other fluorinated functionalities. These developments have been facilitated by the availability of specialized reagents and improved synthetic protocols that allow for selective introduction of trifluoroethoxy groups under mild conditions. The resulting compound libraries provide valuable resources for structure-activity relationship studies and optimization of molecular properties for specific applications.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C9H7BrF4O | 287.05 | 1704067-06-0 | Target compound |
| 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene | C8H5BrF4O | 273.02 | 870063-18-6 | Direct ether linkage |
| 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene | C9H7BrF4O | 287.05 | 1248443-45-9 | Positional isomer |
The pharmaceutical relevance of trifluoroethoxy-containing compounds is exemplified by drugs such as flecainide, which contains bis(2,2,2-trifluoroethoxy) substitution on a benzamide core. Flecainide, with the molecular formula C17H20F6N2O3, demonstrates how trifluoroethoxy groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds while maintaining appropriate pharmacokinetic properties. The success of such fluorinated pharmaceuticals has driven continued interest in developing new synthetic routes to trifluoroethoxylated building blocks and intermediates.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8-2-1-7(11)3-6(8)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYBHYVXBSNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)COCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Subsequent Functional Group Transformation
A related compound, 2-fluoro-4-bromotrifluoromethoxybenzene , has been synthesized via nitration of a suitable precursor, followed by reduction and substitution steps. The process involves:
- Nitration of 4-amino derivatives to introduce nitro groups.
- Diazotization and fluorination using fluoroboric acid.
- Thermal decomposition and neutralization to yield the fluorinated aromatic compound.
This method achieves high purity (96%) and good yields (~90%) with boiling points around 148 °C under reduced pressure conditions.
Although this method targets a closely related trifluoromethoxy derivative, it provides insight into handling trifluoromethoxy groups and fluorine substitution on aromatic rings, which is critical for preparing 1-bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene.
Diazotization and Sandmeyer-Type Bromination
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration | Nitrating agent on amino precursor | ~90 | High regioselectivity required |
| 2 | Diazotization | Sodium nitrite, HBF4 acid, 0 °C | 87.6 | Formation of diazonium salt |
| 3 | Sandmeyer Bromination | Cuprous bromide, 48% HBr, 30-40 °C, 30 min | 73.5 | Bromination at para position |
| 4 | Etherification | Trifluoroethanol, base (e.g., K2CO3), reflux | Variable | Introduces trifluoroethoxy methyl |
Detailed Research Findings and Analysis
Reaction Yields and Purity : The diazotization and bromination steps consistently yield high purity products (>85%) with careful temperature control and stoichiometric reagent use.
Thermal Stability : The trifluoromethoxy and trifluoroethoxy groups exhibit thermal stability up to 210 °C during distillation and purification, allowing effective removal of impurities by vacuum distillation.
Regioselectivity : The presence of fluorine and trifluoroethoxy groups directs electrophilic substitution to specific positions on the aromatic ring, facilitating selective bromination at the 1-position relative to the trifluoroethoxy methyl substituent.
Reaction Monitoring and Purification : Thin-layer chromatography (TLC) and gas chromatography (GC) are recommended for monitoring reaction progress. Purification typically involves solvent extraction, washing, drying, and fractional distillation or chromatography to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated products or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a bromine atom, a fluorine atom, and a trifluoroethoxy group attached to a benzene ring. This unique structure contributes to its reactivity and potential applications.
Medicinal Chemistry
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.
Case Study:
- In research focused on developing inhibitors for specific enzymes involved in cancer pathways, derivatives of this compound have shown promising results in modulating enzyme activity.
Materials Science
Due to its unique electronic properties, this compound is utilized in the development of advanced materials. The presence of fluorine atoms enhances thermal stability and chemical resistance.
Application Example:
- Researchers have investigated its use in creating polymer blends that exhibit improved mechanical properties and resistance to solvents.
Chemical Synthesis
This compound is used as a reagent in various organic synthesis reactions. Its ability to undergo nucleophilic substitution makes it valuable for creating more complex organic molecules.
Synthesis Pathway:
- The compound can be synthesized through a multi-step process involving bromination followed by the introduction of the trifluoroethoxy group via etherification reactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity by binding to the active site or allosteric sites of enzymes. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with modifications in substituent type, position, or functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Pharmaceutical Relevance
- The target’s (CF₃CH₂O)CH₂ group is structurally analogous to substituents in proton pump inhibitors (e.g., lansoprazole derivatives), which utilize trifluoroethoxy groups to enhance bioavailability and acid stability .
- 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene : The trifluoromethyl group (CF₃) increases metabolic resistance, making it suitable for long-acting therapeutics .
Biological Activity
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of bromine, fluorine, and a trifluoroethoxy group, suggests interesting biological activities worth exploring. This article examines the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Structure and Composition
- Molecular Formula : CHBrFO
- Molecular Weight : 259.00 g/mol
- CAS Number : 105529-58-6
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | >95% |
| Storage Conditions | Sealed in dry, room temperature |
Pharmacological Profile
This compound exhibits diverse biological activities primarily due to its fluorinated structure. Fluorinated compounds are known to enhance metabolic stability and bioactivity in drug design.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance:
- Selinexor , a drug containing similar structural motifs, has shown significant efficacy against multiple myeloma by inhibiting exportin 1 (XPO1), leading to the accumulation of tumor suppressor proteins in the nucleus .
- A study indicated that the introduction of trifluoromethyl groups can enhance the potency of inhibitors targeting various cancer-related enzymes .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity : The presence of electronegative fluorine atoms can facilitate stronger interactions with target enzymes.
- Alteration of Membrane Dynamics : Fluorinated compounds can affect cellular membrane properties, potentially leading to altered drug absorption and distribution.
Case Study 1: Inhibition of 5-Hydroxytryptamine Uptake
A study on structurally related compounds showed that the inclusion of a trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that similar enhancements may be expected for this compound.
Case Study 2: Synergistic Effects in Cancer Treatment
Research indicates that combining fluorinated compounds with existing chemotherapeutics can yield synergistic effects. For example, preclinical trials demonstrated enhanced anticancer activity when selinexor was used alongside other agents . This highlights the potential for developing combination therapies involving this compound.
Q & A
Q. Key Factors for Yield Optimization :
- Catalyst Selection : FeBr₃ enhances regioselectivity over Fe .
- Solvent Choice : Polar aprotic solvents (DMF) improve solubility of intermediates .
- Reaction Monitoring : TLC or GC-MS ensures intermediate purity before proceeding to subsequent steps.
Basic: How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR :
- The -CF₃ group in the trifluoroethoxy moiety appears as a quartet (³J~8 Hz) in ¹H NMR due to coupling with adjacent CH₂ protons.
- The bromine atom deshields adjacent protons, causing downfield shifts (~δ 7.5–8.0 ppm for aromatic protons) .
- 19F NMR : Distinct signals for -CF₃ (δ -60 to -70 ppm) and aromatic fluorine (δ -110 to -120 ppm) confirm substitution patterns .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ is expected at m/z ~290 (C₉H₆BrF₄O), with fragmentation peaks corresponding to loss of -CH₂OCH₂CF₃ (Δ m/z -133) .
Q. Purity Validation :
- HPLC with UV detection (λ~254 nm) quantifies impurities. A retention time shift compared to intermediates identifies unreacted starting materials .
Advanced: What strategies mitigate the formation of by-products during synthesis, such as di-brominated impurities or ether cleavage products?
Answer:
- Di-Bromination Control :
- Use sub-stoichiometric Br₂ (0.95 eq) and short reaction times to limit over-bromination .
- Low-temperature conditions (0°C) reduce electrophilic activity of Br⁺ intermediates .
- Ether Stability :
Case Study : In Flecainide acetate synthesis, in-situ intermediates were minimized using flow reactors for precise temperature/residence time control .
Advanced: How does the electron-withdrawing effect of the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The -OCH₂CF₃ group is strongly electron-withdrawing (-I effect), which:
Q. Optimized Conditions :
- Use Pd(PPh₃)₄ (2 mol%) with SPhos ligand to enhance catalytic turnover.
- Elevated temperatures (80–100°C) and Cs₂CO₃ as base improve coupling efficiency .
Advanced: How can computational methods (DFT, MD) predict the regioselectivity of nucleophilic substitution reactions involving this compound?
Answer:
- Density Functional Theory (DFT) :
- Calculates LUMO distribution to identify electrophilic hotspots. For this compound, the bromine-bearing carbon is the most electrophilic site (LUMO energy ~-1.5 eV) .
- Molecular Dynamics (MD) :
- Simulates solvent effects on transition states. Polar solvents (e.g., DMSO) stabilize charge separation during SNAr mechanisms .
Validation : Experimental kinetic studies (e.g., Hammett plots) correlate computed activation energies with observed reaction rates .
Advanced: What contradictions exist in reported synthetic protocols, and how can they be resolved experimentally?
Answer:
Contradiction : Some studies use FeBr₃ , while others prefer AlCl₃ for bromination.
Resolution :
- Catalyst Screening : Parallel reactions with FeBr₃, AlCl₃, and ZnCl₂ under identical conditions (25°C, 1 eq Br₂) show FeBr₃ gives >90% mono-brominated product vs. 70% with AlCl₃ .
- Mechanistic Insight : FeBr₃ generates a more stable σ-complex with the aromatic ring, favoring mono-substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
